(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound “(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry for drug design .
Molecular Structure Analysis
The molecule contains a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The “Z” in the name indicates the geometry around the double bond, with the highest priority groups on the same side of the double bond. The compound also contains a fluoro group, a methoxyethyl group, and an amide group .Chemical Reactions Analysis
Benzothiazoles are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The presence of the fluoro, methoxyethyl, and amide groups may influence the reactivity of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the fluoro, methoxyethyl, and amide groups, as well as the “Z” configuration around the double bond, would influence properties such as solubility, melting point, and stability .Scientific Research Applications
Fluorescent Dyes Synthesis
The synthesis of a variety of fluorescent dyes, which includes thioamides as building blocks, is a notable application. These compounds exhibit fluorescence across a broad spectrum (412–672 nm) with high quantum yields, suggesting their utility in developing new fluorescent markers for research and potentially for medical diagnostics (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Agents
Another significant application is in the development of antimicrobial agents. For instance, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial properties. These compounds have been effective against a range of bacteria and fungi, highlighting the chemical compound's potential in combating microbial infections (Desai, Rajpara, & Joshi, 2013).
Fluorescent Sensors
Benzimidazole and benzothiazole conjugated Schiff bases have been designed as fluorescent sensors for metal ions like Al3+ and Zn2+. These molecules exhibit large Stokes shifts and good sensitivity/selectivity, indicating their use in detecting and quantifying metal ions in various contexts (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Heterocyclic Derivatives Synthesis
The synthesis of heterocyclic derivatives, such as (Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, demonstrates the versatility of this compound in organic chemistry and drug development. These derivatives could have various biological activities and applications in medicinal chemistry (Pancrazzi et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-22-10-9-20-14-8-7-13(18)11-15(14)23-17(20)19-16(21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJIWLLQZYUFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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